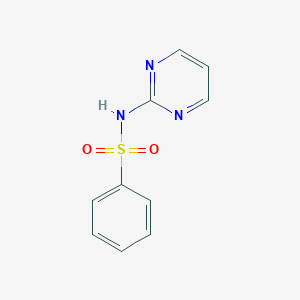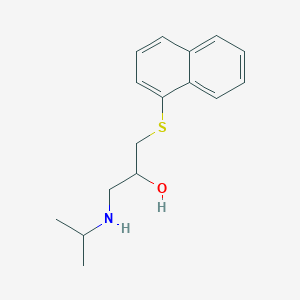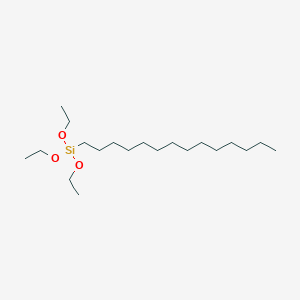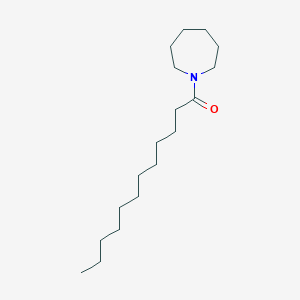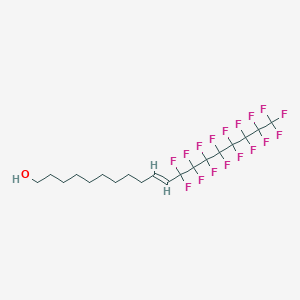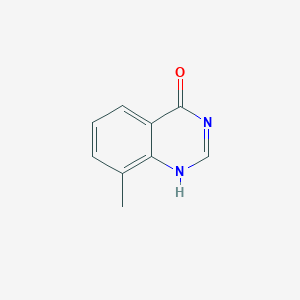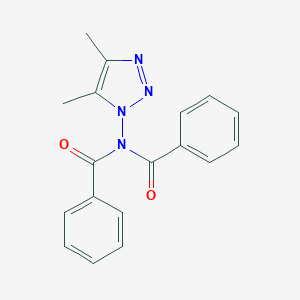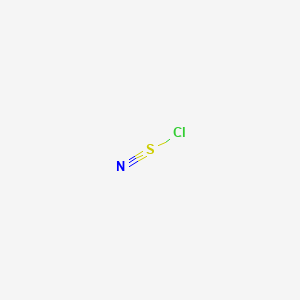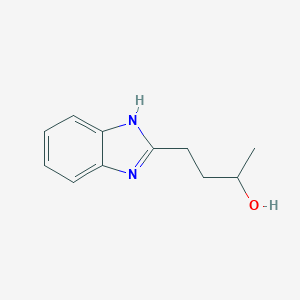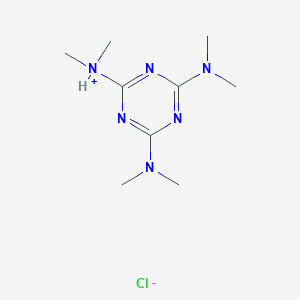
Hexamethylmelamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylmelamine hydrochloride, also known as HMM, is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 257.77 g/mol. HMM is a derivative of melamine and is used in various research applications due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Hexamethylmelamine hydrochloride is not fully understood, but it is believed to inhibit DNA synthesis and induce apoptosis in cancer cells. It has also been shown to induce cell cycle arrest in cancer cells, leading to their death.
Efectos Bioquímicos Y Fisiológicos
Hexamethylmelamine hydrochloride has been found to have several biochemical and physiological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells. It has also been shown to have antitumor activity in animal models, indicating its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Hexamethylmelamine hydrochloride in lab experiments is its high solubility in water, which makes it easy to handle and use. It is also relatively stable and can be stored for long periods of time without degradation. However, one of the limitations of using Hexamethylmelamine hydrochloride is its cytotoxicity, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the use of Hexamethylmelamine hydrochloride in scientific research. One potential application is in the development of new anticancer drugs, as Hexamethylmelamine hydrochloride has been found to exhibit cytotoxic activity against various cancer cell lines. Another potential application is in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry. Further research is needed to fully understand the mechanism of action of Hexamethylmelamine hydrochloride and to explore its potential applications in various fields of research.
In conclusion, Hexamethylmelamine hydrochloride is a valuable chemical compound in scientific research due to its unique chemical properties. It is commonly used as a chemical reagent and a starting material for the synthesis of other compounds. Hexamethylmelamine hydrochloride has potential applications in the development of anticancer drugs and the synthesis of heterocyclic compounds. Further research is needed to fully understand its mechanism of action and to explore its potential applications in various fields of research.
Métodos De Síntesis
Hexamethylmelamine hydrochloride is synthesized through a reaction between melamine and paraformaldehyde in the presence of hydrochloric acid. The reaction results in the formation of hexamethylmelamine hydrochloride, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
Hexamethylmelamine hydrochloride is commonly used in scientific research as a chemical reagent and a starting material for the synthesis of other compounds. It is used in the development of anticancer drugs, as it has been found to exhibit cytotoxic activity against various cancer cell lines. Hexamethylmelamine hydrochloride is also used in the synthesis of heterocyclic compounds, which have potential applications in the pharmaceutical industry.
Propiedades
IUPAC Name |
[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-dimethylazanium;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N6.ClH/c1-13(2)7-10-8(14(3)4)12-9(11-7)15(5)6;/h1-6H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKAQBNIEQUSIJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+](C)C1=NC(=NC(=N1)N(C)C)N(C)C.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hexamethylmelamine hydrochloride | |
CAS RN |
15468-34-5 |
Source


|
| Record name | Melamine, hexamethyl-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015468345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


